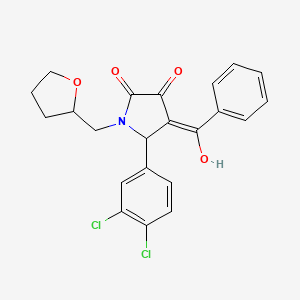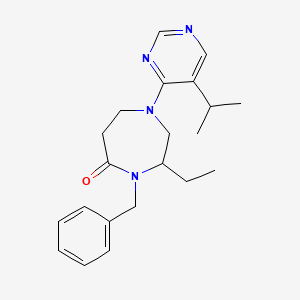
4-benzyl-3-ethyl-1-(5-isopropylpyrimidin-4-yl)-1,4-diazepan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzyl-3-ethyl-1-(5-isopropylpyrimidin-4-yl)-1,4-diazepan-5-one is a chemical compound that belongs to the class of diazepines. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and chemical biology.
Aplicaciones Científicas De Investigación
4-benzyl-3-ethyl-1-(5-isopropylpyrimidin-4-yl)-1,4-diazepan-5-one has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit promising activity against various diseases, including cancer, Alzheimer's disease, and anxiety disorders.
Mecanismo De Acción
The mechanism of action of 4-benzyl-3-ethyl-1-(5-isopropylpyrimidin-4-yl)-1,4-diazepan-5-one is not fully understood. However, it is believed to act through the modulation of various neurotransmitter systems, including GABA and glutamate. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is implicated in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of acetylcholinesterase, and modulate the activity of neurotransmitter systems, including GABA and glutamate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-benzyl-3-ethyl-1-(5-isopropylpyrimidin-4-yl)-1,4-diazepan-5-one is its potential as a lead compound for drug development. Its unique chemical structure and promising pharmacological activity make it an attractive target for further research. However, its limitations include its low solubility and stability, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-benzyl-3-ethyl-1-(5-isopropylpyrimidin-4-yl)-1,4-diazepan-5-one. These include:
1. Further investigation of its mechanism of action and its potential as a therapeutic agent for various diseases.
2. Development of more efficient synthesis methods and optimization of its pharmacological properties.
3. Exploration of its potential as a tool for chemical biology and drug discovery.
4. Investigation of its potential as a lead compound for the development of new drugs with improved pharmacological properties.
Conclusion
In conclusion, this compound is a promising chemical compound with potential applications in various fields, including medicinal chemistry, pharmacology, and chemical biology. Its unique chemical structure and promising pharmacological activity make it an attractive target for further research. However, further studies are needed to fully understand its mechanism of action and its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 4-benzyl-3-ethyl-1-(5-isopropylpyrimidin-4-yl)-1,4-diazepan-5-one involves the reaction of 5-isopropyl-4-chloropyrimidine with benzylmagnesium chloride, followed by the reaction of the resulting intermediate with 3-ethyl-1,4-diazepin-5-one. The final product is obtained after purification and isolation.
Propiedades
IUPAC Name |
4-benzyl-3-ethyl-1-(5-propan-2-ylpyrimidin-4-yl)-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O/c1-4-18-14-24(21-19(16(2)3)12-22-15-23-21)11-10-20(26)25(18)13-17-8-6-5-7-9-17/h5-9,12,15-16,18H,4,10-11,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URXQMPMEPIXGKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C3=NC=NC=C3C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

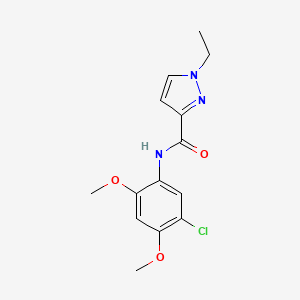
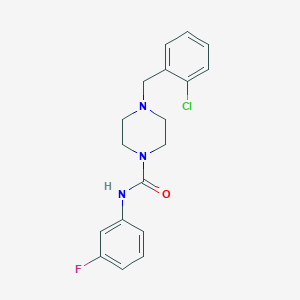
![(2S)-1-(3-biphenyl-4-yl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-3,3-dimethyl-1-oxobutan-2-amine](/img/structure/B5324176.png)
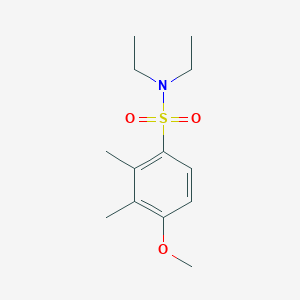
![2-bromo-N-[2-(dimethylamino)ethyl]benzamide hydrochloride](/img/structure/B5324194.png)
![6-({3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5324199.png)
![{3-(2-fluorobenzyl)-1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-3-yl}methanol](/img/structure/B5324208.png)
![5-[2-chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate](/img/structure/B5324218.png)
![5-isobutyryl-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B5324223.png)

![5-{[2-(3-phenylpropyl)-4-morpholinyl]carbonyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5324235.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3-methylpentanamide](/img/structure/B5324237.png)
![2-[(3,5-dichloro-2-methoxybenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B5324238.png)
